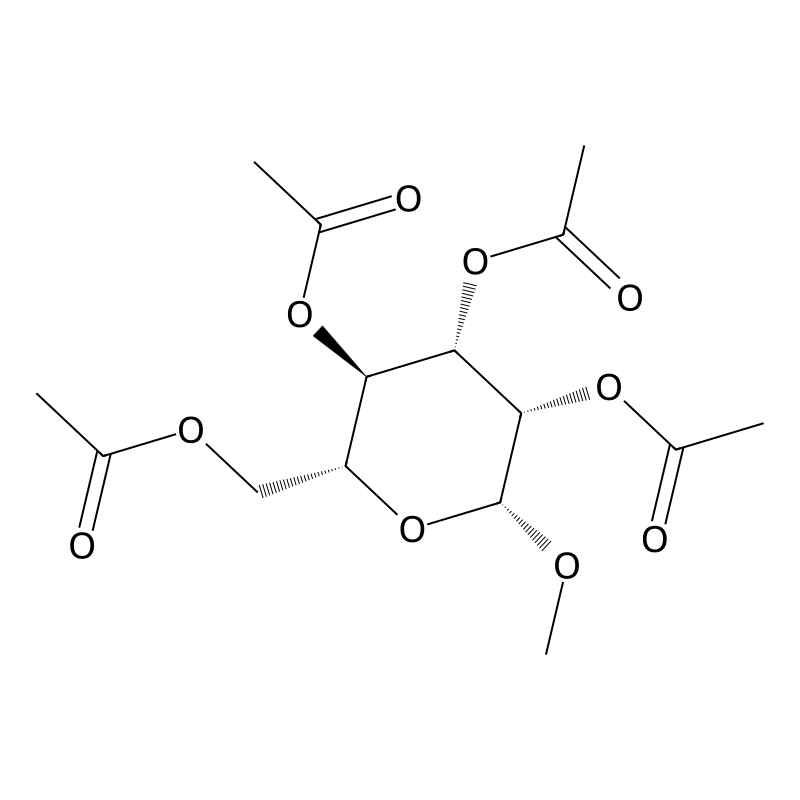Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis
Precursor for Modified Mannosides
Methyl tetra-O-acetyl-β-D-mannopyranoside can be a valuable starting material for the synthesis of various modified mannosides. By selectively removing acetyl groups and introducing new functional groups, researchers can create novel carbohydrate analogs with specific properties. These analogs can be useful for studying carbohydrate-protein interactions or developing new drugs targeting carbohydrate receptors [1].
Glycosylation Reagent
The presence of the methyl group at the anomeric carbon (C1) makes Methyl tetra-O-acetyl-β-D-mannopyranoside a good glycosyl donor in glycosylation reactions. Glycosylation is the formation of a glycosidic bond between a carbohydrate and another molecule. This technique allows researchers to create complex carbohydrates with defined structures, which are essential for studying biological processes and developing new therapeutic agents [2].
Carbohydrate Research
Mannose Recognition Studies
Methyl tetra-O-acetyl-β-D-mannopyranoside can be used as a probe to study lectins, proteins that specifically bind to carbohydrates. By analyzing the binding affinity of lectins to this compound, researchers can gain insights into the mechanisms of mannose recognition in various biological systems [3].
Model Compound for Mannosidase Activity
Mannosidases are enzymes that break down mannose-containing carbohydrates. Methyl tetra-O-acetyl-β-D-mannopyranoside can serve as a model substrate to study the activity and specificity of these enzymes. This information is crucial for understanding carbohydrate metabolism and developing new drugs targeting mannosidase activity [4].
Citations:
Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is a methylated glycosylated oligosaccharide with the molecular formula C15H22O10 and a molecular weight of 362.33 g/mol. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups of the D-mannopyranose unit, making it a derivative of mannose. It is commonly utilized in proteomics research and carbohydrate chemistry due to its unique structural properties and reactivity .
The biological activity of Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside has been explored in various studies. It exhibits potential immunomodulatory effects and may influence cellular signaling pathways due to its interaction with lectins and other carbohydrate-binding proteins. Its structural similarity to natural carbohydrates allows it to mimic biological processes involving glycoproteins and glycolipids .
Synthesis of Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside typically involves the acetylation of D-mannopyranose followed by methylation. The general steps include:
- Acetylation: D-mannose is treated with acetic anhydride in the presence of a catalyst (such as pyridine) to introduce acetyl groups.
- Methylation: The resulting tetra-O-acetyl-D-mannose is then methylated using methyl iodide or another suitable methylating agent to produce the final compound.
This synthetic route allows for high yields and purity of the desired product .
Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside finds applications in:
- Proteomics Research: As a tool for studying glycoproteins and their interactions.
- Carbohydrate Chemistry: Serving as a building block for synthesizing more complex oligosaccharides.
- Pharmaceuticals: Investigating its potential therapeutic effects due to its biological activity .
Interaction studies involving Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside have shown its ability to bind with various lectins and receptors that are crucial for cell recognition processes. These interactions can lead to insights into how carbohydrates influence immune responses and cellular communication. Research indicates that this compound may modulate immune responses by interacting with specific carbohydrate-binding proteins .
Several compounds share structural similarities with Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside. Here are some notable comparisons:
| Compound Name | Structure | Key Differences |
|---|---|---|
| Methyl 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranoside | C15H22O10 | Contains glucose instead of mannose; different biological activity profile. |
| Methyl β-D-glucopyranoside tetraacetate | C15H22O10 | Similar structure but lacks specific hydroxymethyl groups found in mannose derivatives. |
| Methyl α-D-mannopyranoside | C7H14O6 | A simpler structure without acetylation; different reactivity and applications. |
Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is unique due to its specific acetylation pattern and its ability to mimic natural carbohydrates closely while providing enhanced stability and reactivity for synthetic applications .








